

# Enhancing Valsartan Delivery: A Comparative Guide to Solid Dispersion Techniques

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

[Get Quote](#)

For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) is a critical hurdle in formulation development. Valsartan, a widely prescribed antihypertensive drug, is a classic example of a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low solubility, which in turn limits its oral bioavailability to approximately 23%. [1][2] Solid dispersion technology has emerged as a promising strategy to enhance the dissolution rate and, consequently, the bioavailability of such drugs. This guide provides a comparative analysis of various solid dispersion techniques applied to valsartan, supported by experimental data and detailed methodologies.

## Performance Comparison of Valsartan Solid Dispersion Techniques

The efficacy of a solid dispersion technique is primarily evaluated by its ability to enhance the drug's solubility and dissolution rate. The choice of carrier and the drug-to-carrier ratio are also critical factors. Below is a summary of quantitative data from various studies on valsartan solid dispersions.

| Technique                                | Carrier(s)                     | Drug:Carrier Ratio                    | Solubility Enhancement                                                                         | Dissolution Performance (%) Release)                                                                                           | Key Findings & Characterization                                                                                                                           |
|------------------------------------------|--------------------------------|---------------------------------------|------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Spray Drying                             | Kollidon VA64 & Kolliphor P407 | Optimized Ternary System              | 39-fold increase in solubility. <a href="#">[3]</a><br><a href="#">[4]</a>                     | Significantly accelerated dissolution rate compared to pure drug. <a href="#">[3]</a><br><a href="#">[4]</a>                   | Complete amorphization confirmed by XRD and DSC. FTIR indicated hydrogen bonding and hydrophobic interactions.<br><a href="#">[3]</a> <a href="#">[4]</a> |
| PVP VA 64, Poloxamer 188 & Poloxamer 407 |                                | Optimized Composition                 | 27-fold increase in solubility. <a href="#">[5]</a><br><a href="#">[6]</a> <a href="#">[7]</a> | Intrinsic dissolution rate increased 1.64-fold at pH 1.2 and 9.17-fold at pH 4.5. <a href="#">[6]</a>                          | Effective dispersion of valsartan within the carrier matrix, leading to enhanced properties. <a href="#">[5]</a><br><a href="#">[6]</a>                   |
| Freeze-Drying                            | PVP-K30, NaOH, Poloxamer 188   | 1:2:0.1:0.2 (Valsartan:PV P:NaOH:F68) | Not quantified, but significant dissolution improvement.                                       | ~90% release at 2h in pH 1.2 and ~75% in pH 6.8, compared to <10% and <55% for pure drug, respectively.<br><a href="#">[8]</a> | Amorphous state confirmed by DSC and XRD. FTIR suggested intermolecular hydrogen bonding. <a href="#">[8]</a>                                             |

|                                      |                |                                                                       |                                                             |                                                                                                                                               |
|--------------------------------------|----------------|-----------------------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| PEG6000 or HPMC, NaOH, Poloxamer 188 | Various        | Not quantified, but led to enhanced bioavailability.                  | Significantly improved dissolution at pH 1.2 and pH 6.8.[9] | Molecularly dispersed amorphous form confirmed by DSC and XRD. Led to significantly higher AUC and Cmax in rats.[9]                           |
| Solvent Evaporation                  | β-Cyclodextrin | 1:4                                                                   | Marked improvement in solubility. [10]                      | 48.8% release in 10 mins; 92% release in 90 mins.[10] Conversion of the drug to an amorphous state and increased wettability. [10]            |
| Soluplus                             | 1:3            | ~90-fold increase in solubility (from 0.18 mg/mL to 15.35 mg/mL).[11] | Significant improvement in drug release.                    | Optimized formulation showed the best performance in solubility and dissolution. [11]                                                         |
| Melting Method                       | Poloxamer 188  | Not specified                                                         | Up to 48-fold increase in solubility.[12]                   | Substantially improved dissolution rate compared to pure drug. [12] Valsartan was in an amorphous form as confirmed by XRD, DSC, and SEM.[12] |

|                                                |               |                                                          |                                                          |                                                            |                                                                                                     |
|------------------------------------------------|---------------|----------------------------------------------------------|----------------------------------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Kneading Method                                | Kollidon      | 1:4                                                      | Not quantified, but significant dissolution improvement. | ~97.89% release in 30 mins.[13]                            | Amorphous state confirmed by SEM. No drug-carrier interaction was observed by FTIR and DSC.[13]     |
|                                                |               |                                                          |                                                          |                                                            | Kollidon was found to be a more suitable carrier than Povidone K30 for dissolution enhancement.[13] |
| Povidone K30                                   | Not specified | Not quantified, but significant dissolution improvement. | ~96.21% release in 30 mins.[13]                          |                                                            |                                                                                                     |
|                                                |               |                                                          |                                                          |                                                            |                                                                                                     |
| Mannitol                                       | 1:3           | Not quantified, but significant dissolution improvement. | Increased dissolution rate.[14]                          | Reduced crystallinity of the drug was revealed by XRD.[14] |                                                                                                     |
|                                                |               |                                                          |                                                          |                                                            |                                                                                                     |
| Surface Solid Dispersion (Solvent Evaporation) | Crospovidone  | Not specified                                            | 147.6-fold increase in solubility.[1]                    | Enhanced dissolution rate.[1]                              | High yield (98%) and drug content (95.2%). Transformation to an amorphous form.[1]                  |
|                                                |               |                                                          |                                                          |                                                            |                                                                                                     |
| Sodium Starch Glycolate (SSG)                  | 1:9           | Marked improvement in solubility.                        | Highest dissolution rate in 30 mins                      | Reduced particle size of the drug deposited on             |                                                                                                     |
|                                                |               |                                                          |                                                          |                                                            |                                                                                                     |

compared to the carrier  
pure drug.[1] surface and  
enhanced  
wettability.[1]

---

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the preparation and characterization of valsartan solid dispersions based on the cited literature.

### Preparation of Solid Dispersions

- Solvent Evaporation Method:
  - Valsartan and the carrier (e.g.,  $\beta$ -Cyclodextrin, Soluplus) are dissolved in a suitable solvent, such as methanol.[10][11]
  - The solvent is then evaporated under controlled temperature and pressure.
  - The resulting solid mass is pulverized and sieved to obtain a uniform particle size.[10]
- Spray Drying Method:
  - Valsartan and the carrier(s) (e.g., Kollidon VA64, Kolliphor P407) are dissolved in an appropriate solvent system (e.g., 10% ethanol).[15]
  - The solution is then sprayed into a drying chamber where the solvent rapidly evaporates, leaving behind solid dispersion microparticles.
  - The process parameters such as inlet/outlet temperature, feed rate, and spray pressure are optimized for the desired particle characteristics.[16]
- Freeze-Drying (Lyophilization) Method:
  - Valsartan and carriers (e.g., PVP-K30, HPMC) are dissolved in an aqueous solution, sometimes with an alkalizer like NaOH to aid dissolution.[8][9]

- The solution is frozen at a low temperature (e.g., -70°C).[8]
- The frozen solution is then subjected to a high vacuum, causing the solvent to sublimate, resulting in a porous solid dispersion.[8]
- Melting Method:
  - The carrier (e.g., Poloxamer 188) is melted to a liquid state.[12]
  - Valsartan is then added and dispersed in the molten carrier.
  - The mixture is cooled rapidly to solidify, trapping the drug in an amorphous state within the carrier matrix.
- Kneading Method:
  - Valsartan and the carrier (e.g., Kollidon, Povidone K30) are mixed in a mortar.[13]
  - A small amount of a hydroalcoholic solvent is added to form a paste-like consistency.
  - The paste is kneaded for a specified time, then dried and sieved.[17]

## Characterization of Solid Dispersions

- In-Vitro Dissolution Studies:
  - Dissolution testing is performed using a USP Type II (paddle) apparatus.[11][12]
  - The dissolution medium is typically a buffered solution simulating gastric or intestinal fluids (e.g., pH 1.2, 4.5, or 6.8 phosphate buffer).[8][11][12]
  - A specific amount of the solid dispersion, equivalent to a set dose of valsartan, is added to the medium maintained at 37°C with a constant paddle speed (e.g., 50 rpm).[11][12]
  - Aliquots are withdrawn at predetermined time intervals, filtered, and analyzed for drug content using UV-Vis spectrophotometry or HPLC.[8][12]
- Differential Scanning Calorimetry (DSC):

- DSC analysis is conducted to determine the thermal properties and physical state of the drug within the solid dispersion.
- Samples are heated at a constant rate under a nitrogen atmosphere.[18]
- The absence or shift of the drug's melting endotherm in the solid dispersion thermogram indicates its conversion to an amorphous state.[12]
- Powder X-ray Diffraction (PXRD):
  - PXRD is used to assess the crystallinity of valsartan in the solid dispersion.
  - The sample is exposed to an X-ray beam, and the diffraction pattern is recorded.
  - The disappearance of sharp diffraction peaks characteristic of crystalline valsartan in the solid dispersion pattern confirms its amorphous nature.[12]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - FTIR spectroscopy is employed to investigate potential interactions between valsartan and the carrier molecules.
  - Shifts or changes in the characteristic absorption bands of the drug and carrier can indicate the formation of hydrogen bonds or other interactions.[10]
- Scanning Electron Microscopy (SEM):
  - SEM is used to visualize the surface morphology of the pure drug, carrier, and the prepared solid dispersion particles.[12]
  - Changes in the particle shape and size, and the disappearance of the crystalline habit of the drug provide visual evidence of solid dispersion formation.[12]

## Visualizing the Process and a Key Relationship

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for valsartan solid dispersion preparation and evaluation.



[Click to download full resolution via product page](#)

Caption: Relationship between solid dispersion, amorphization, and bioavailability.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Enhancement of Valsartan Solubility by Amorphous solid Dispersion Ternary System: An Optimization and Characterization [ouci.dntb.gov.ua]
- 5. "Application of PVP VA and Poloxamer 188/407 in Solid Dispersion" by Sulastari Cahyani, Teuku Nanda Saifullah Sulaiman et al. [scholarhub.ui.ac.id]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. pjps.pk [pjps.pk]
- 9. Enhanced dissolution and oral bioavailability of valsartan solid dispersions prepared by a freeze-drying technique using hydrophilic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. iajps.com [iajps.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. impactfactor.org [impactfactor.org]
- 14. banglajol.info [banglajol.info]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and Solidification of Valsartan Nano-Suspensions [journal11.magtechjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Enhancing Valsartan Delivery: A Comparative Guide to Solid Dispersion Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12737899#comparative-study-of-valsartan-solid-dispersion-techniques>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)